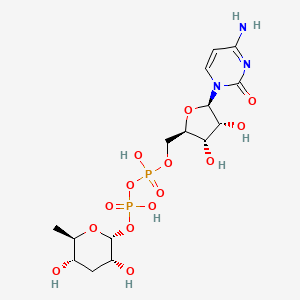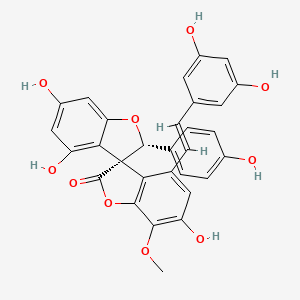
yuccaol E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
yuccaol E is a natural product found in Yucca schidigera with data available.
Wissenschaftliche Forschungsanwendungen
Chemistry and Bioactivity of Yucca Schidigera
Yucca Schidigera, a major commercial source of steroidal saponins, has applications in various industries, including pharmaceuticals and cosmetics. The study of its phenolic constituents led to the isolation of yuccaols A-E. These compounds, structurally related to resveratrol, display multifunctional activities, prompting research into their potential applications (Piacente, Pizza, & Oleszek, 2005).
Anti-inflammatory and Anti-arthritic Effects
Yucca Schidigera, containing yuccaols A-E, exhibits anti-inflammatory properties. These phenolics inhibit nuclear transcription factor NFkappaB, reducing inflammation and showing potential for anti-arthritic applications (Cheeke, Piacente, & Oleszek, 2006).
Inhibition of Nitric Oxide Synthase by Yuccaol C
A study on Yucca Schidigera revealed that yuccaol C can significantly reduce nitric oxide (NO) release and inhibit cytosolic inducible nitric oxide synthase (iNOS) protein expression, indicating its utility in anti-inflammatory remedies (Marzocco et al., 2004).
Effects on Kaposi's Sarcoma Cell Proliferation and Migration
Yuccaols, including yuccaol E, have shown efficacy in inhibiting Kaposi's sarcoma cell proliferation and migration, indicating potential anti-tumor and anti-invasive properties (Balestrieri et al., 2006).
Antioxidant Activity of this compound
This compound, isolated from Yucca Schidigera bark, along with other phenolics, has demonstrated significant antioxidant activity. This indicates its potential use in formulations requiring antioxidant properties (Piacente, Montoro, Oleszek, & Pizza, 2004).
Dietary Supplementation Effects
Yucca Schidigera supplementation in animal diets affects reproductive systems, including ovarian functions in sheep. This suggests potential applications in reproductive health and physiology (Vlčková et al., 2017).
Medicinal Significance of Yucca Genus
The Yucca genus, including Yucca Schidigera, has been recognized for its nutritive and therapeutic capacities, with yuccaols contributing to its anti-inflammatory, anticancer, antidiabetic, and other beneficial effects (Patel, 2012).
Eigenschaften
Molekularformel |
C30H22O10 |
|---|---|
Molekulargewicht |
542.5 g/mol |
IUPAC-Name |
(2'R,3R)-4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-4',6,6'-trihydroxy-2'-(4-hydroxyphenyl)-7-methoxyspiro[1-benzofuran-3,3'-2H-1-benzofuran]-2-one |
InChI |
InChI=1S/C30H22O10/c1-38-26-22(36)10-16(3-2-14-8-18(32)11-19(33)9-14)24-27(26)40-29(37)30(24)25-21(35)12-20(34)13-23(25)39-28(30)15-4-6-17(31)7-5-15/h2-13,28,31-36H,1H3/b3-2+/t28-,30-/m1/s1 |
InChI-Schlüssel |
AXXVTNVJZLPKHY-BGGPHIJQSA-N |
Isomerische SMILES |
COC1=C(C=C(C2=C1OC(=O)[C@]23[C@H](OC4=CC(=CC(=C34)O)O)C5=CC=C(C=C5)O)/C=C/C6=CC(=CC(=C6)O)O)O |
Kanonische SMILES |
COC1=C(C=C(C2=C1OC(=O)C23C(OC4=CC(=CC(=C34)O)O)C5=CC=C(C=C5)O)C=CC6=CC(=CC(=C6)O)O)O |
Synonyme |
yuccaol E |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-N,5-N,14-N,14-N-tetramethyl-2-oxotricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene-5,14-disulfonamide](/img/structure/B1253929.png)
![(1S,2S,8R,11S,12S,14S,16R)-2,16-dimethyl-5-azatetracyclo[9.7.0.02,8.012,16]octadecan-14-ol](/img/structure/B1253932.png)
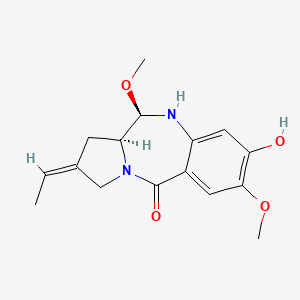
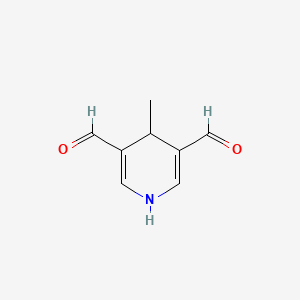
![carbanide;cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B1253937.png)
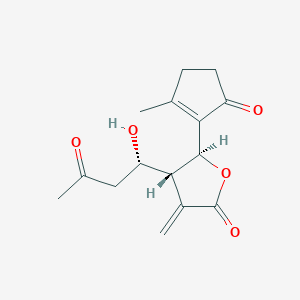
![6-{[5-(p-Nitrophenoxy)-5-oxopentanoyl]amino}hexanoic acid](/img/structure/B1253941.png)
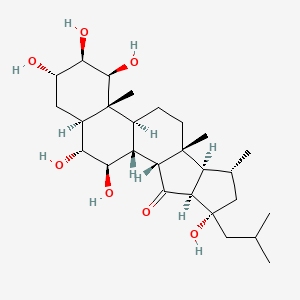

![(S)-2-Amino-3-(4h-Selenolo[3,2-B]-Pyrrol-6-Yl)-Propionic Acid](/img/structure/B1253946.png)
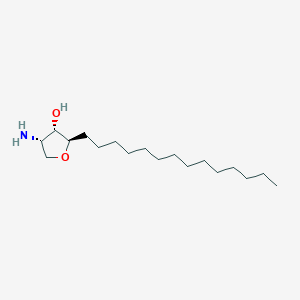
![[(1R,9R,12S,13S)-12-acetyloxy-3-hydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate](/img/structure/B1253948.png)
![10-(azidomethyl)-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B1253950.png)
